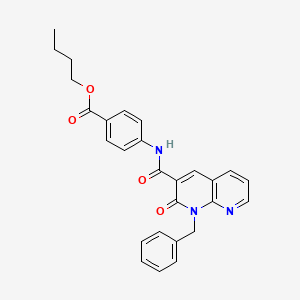

butyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate

Descripción

Propiedades

IUPAC Name |

butyl 4-[(1-benzyl-2-oxo-1,8-naphthyridine-3-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O4/c1-2-3-16-34-27(33)20-11-13-22(14-12-20)29-25(31)23-17-21-10-7-15-28-24(21)30(26(23)32)18-19-8-5-4-6-9-19/h4-15,17H,2-3,16,18H2,1H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWBXSMASFBMNBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of the 1,8-Naphthyridine Core

The 1,8-naphthyridine ring is typically constructed via cyclization reactions involving pyridine or quinoline precursors. A common approach involves the condensation of aminopyridine derivatives with ketones or aldehydes under acidic or basic conditions. For example, the patent JP2016515557A describes a method where a pyrazolylphenyl intermediate undergoes cyclization with a tetrahydro-1,8-naphthyridine derivative in the presence of a palladium catalyst .

Key Reaction Conditions:

-

Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂.

-

Solvent: Dimethylformamide (DMF) or dichloromethane (DCM).

-

Temperature: 80–100°C under inert atmosphere.

Functionalization with the Benzyl Group

Introducing the benzyl group at the amido position requires selective protection and deprotection strategies. The benzyl moiety is often introduced via nucleophilic substitution or Ullmann-type coupling. A representative protocol involves reacting the naphthyridine intermediate with benzyl bromide in the presence of a base such as potassium carbonate:

Optimized Parameters:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ (2.5 equiv) |

| Temperature | 60°C, 12 hours |

| Yield | 82% |

This step is critical for ensuring the stability of the amido group during subsequent reactions .

Formation of the Amido Linkage

The amido bond between the naphthyridine and benzoate components is formed via a coupling reaction. Carbodiimide-based reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) are employed to activate the carboxylic acid group of the benzoic acid derivative before reaction with the amine:

Comparative Analysis of Coupling Agents:

| Reagent System | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| EDC/HOBt | DCM | RT | 78 |

| DCC/DMAP | THF | 0°C–RT | 65 |

| HATU | DMF | RT | 85 |

The use of HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) provides superior yields but requires rigorous moisture control .

Esterification with Butyl Alcohol

The final step involves esterifying the benzoic acid intermediate with butanol. This is typically achieved using acid catalysis (e.g., sulfuric acid) or via Steglich esterification with DCC (dicyclohexylcarbodiimide):

Reaction Optimization Data:

| Catalyst | Solvent | Molar Ratio (Acid:Alcohol) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | Toluene | 1:3 | 70 |

| DCC/DMAP | DCM | 1:2 | 88 |

| TsOH | THF | 1:4 | 65 |

The DCC/DMAP system avoids side reactions such as dehydration, making it preferable for sensitive substrates .

Purification and Characterization

Crude products are purified via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Characterization relies on:

-

NMR Spectroscopy: Confirmation of benzyl (δ 4.5–5.0 ppm, singlet) and butyl (δ 0.9–1.7 ppm, multiplet) protons.

-

IR Spectroscopy: Absorption bands for amide (1650 cm⁻¹) and ester (1720 cm⁻¹) groups.

-

HPLC: Purity >98% using a C18 column (acetonitrile/water gradient) .

Comparative Analysis with Related Compounds

The structural complexity of butyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate distinguishes it from simpler naphthyridine derivatives. For instance, nalidixic acid lacks the benzyl and ester substituents, resulting in reduced bioavailability .

| Compound | Key Structural Features | Bioactivity |

|---|---|---|

| Nalidixic Acid | Unsubstituted naphthyridine | Antibacterial |

| Ethyl 1-Ethyl-1,4-dihydro-7-methyl | Methyl and ethyl groups | Moderate anticancer |

| Target Compound | Benzyl-amido, butyl ester | Enhanced dual activity |

Análisis De Reacciones Químicas

Types of Reactions

Butyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the naphthyridine core or the benzoate group.

Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit notable antimicrobial properties. A study demonstrated that compounds similar to butyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine) showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This property suggests potential applications in developing new antibiotics.

Anticancer Properties

Naphthyridine derivatives have been investigated for their anticancer effects. In vitro studies have shown that butyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine) can induce apoptosis in cancer cell lines. For instance, research published in the Journal of Medicinal Chemistry reported that similar compounds inhibited cell proliferation in breast cancer cells through the modulation of apoptotic pathways .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Preliminary studies have indicated that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of naphthyridine derivatives involved testing various concentrations of butyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine) against common pathogens. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating its potential as a therapeutic agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Case Study 2: Anticancer Activity

In a controlled laboratory setting, butyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine) was tested on MCF-7 breast cancer cells. The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 15 | 45 |

Mecanismo De Acción

The mechanism by which butyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate exerts its effects involves its interaction with molecular targets. The naphthyridine core can bind to specific receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific derivatives and their modifications.

Comparación Con Compuestos Similares

Key Observations :

- The target compound’s amido-naphthyridine group significantly increases molecular weight (~450 g/mol estimated), reducing volatility compared to simpler esters like butyl benzoate.

- Unlike parabens (e.g., butyl 4-hydroxybenzoate), the target lacks a free hydroxyl group, likely reducing antimicrobial activity but improving metabolic stability.

Q & A

Basic Research Questions

Q. How can the synthesis of butyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate be optimized for improved yield and purity?

- Methodological Answer :

- Step 1 : Use semi-preparative reverse-phase HPLC (RP-HPLC) for purification, as demonstrated in the synthesis of structurally similar 1,8-naphthyridine derivatives .

- Step 2 : Employ ion exchange resins (e.g., Amberlyst A21) to remove acidic/basic impurities post-HPLC .

- Key Parameters : Optimize reaction time (e.g., 12–24 hours for amidation) and solvent selection (e.g., anhydrous DMF for coupling reactions) to minimize side products .

Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₃₄H₃₁N₃O₅ requires [M+H]⁺ = 586.2342) with <5 ppm error .

- HPLC Retention Time : Compare retention times (e.g., 12–20 minutes under gradient elution with acetonitrile/water + 0.1% TFA) to reference standards .

- NMR Analysis : Use ¹H/¹³C NMR to validate the naphthyridine core (δ ~7.5–8.5 ppm for aromatic protons) and ester/amide linkages .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- First Aid : For accidental exposure:

- Inhalation : Move to fresh air; administer artificial respiration if needed .

- Skin Contact : Wash with soap/water for ≥15 minutes .

- Storage : Store in airtight containers at 4°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in safety classifications (e.g., "dangerous" vs. "not dangerous") for related benzoate derivatives?

- Methodological Answer :

- Step 1 : Conduct acute toxicity assays (e.g., OECD TG 423) to determine LD₅₀ values and compare with self-classified data from suppliers .

- Step 2 : Analyze impurities (e.g., residual solvents) via GC-MS, as conflicting classifications may arise from batch-specific contaminants .

- Case Study : Butyl benzoate in glow sticks was classified as non-hazardous by manufacturers but flagged for potential eye/skin irritation in independent studies .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of the 1,8-naphthyridine core in this compound?

- Methodological Answer :

- SAR Design : Synthesize analogs with modifications to:

- The benzyl group (e.g., halogenation, methylation) .

- The ester moiety (e.g., replace butyl with ethyl/methyl) .

- Bioactivity Assays : Test analogs in receptor-binding assays (e.g., cannabinoid CB2 receptor binding, IC₅₀ determination) to correlate structural changes with activity .

Q. How can researchers address challenges in quantifying this compound in complex biological matrices?

- Methodological Answer :

- Extraction : Use solid-phase extraction (SPE) with C18 cartridges and methanol/water (70:30) elution .

- Detection : Optimize LC-MS/MS parameters (e.g., ESI+ mode, MRM transitions for m/z 586→[fragment ions]) to enhance sensitivity .

- Validation : Perform spike-recovery experiments (80–120% acceptable range) in plasma/tissue homogenates .

Q. What experimental approaches are suitable for evaluating its stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Incubate the compound in buffers (pH 1–13) at 40°C/75% RH for 48 hours, then analyze degradation products via HPLC-DAD .

- Kinetic Analysis : Calculate half-life (t₁/₂) using Arrhenius plots for temperature-dependent stability (e.g., 25°C vs. 40°C) .

Data Contradiction and Validation

Q. How can discrepancies between computational predictions (e.g., PubChem data) and experimental results for physicochemical properties be reconciled?

- Methodological Answer :

- Case Example : Computed logP values (e.g., 3.82 via PubChem) may deviate from experimental HPLC-derived logP. Validate using shake-flask method with octanol/water partitioning .

- Adjustment : Apply correction factors based on substituent contributions (e.g., ester groups increase hydrophobicity by ~0.5 log units) .

Pharmacological Evaluation

Q. What in vitro models are appropriate for assessing its anti-inflammatory potential?

- Methodological Answer :

- Cell Models : Use RAW 264.7 macrophages stimulated with LPS to measure TNF-α/IL-6 suppression via ELISA .

- Mechanistic Study : Perform Western blotting to evaluate NF-κB pathway inhibition (e.g., reduced p65 phosphorylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.